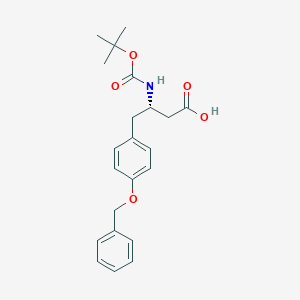

Boc-L-beta-homotyrosine(OBzl)

Beschreibung

BenchChem offers high-quality Boc-L-beta-homotyrosine(OBzl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-L-beta-homotyrosine(OBzl) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-phenylmethoxyphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO5/c1-22(2,3)28-21(26)23-18(14-20(24)25)13-16-9-11-19(12-10-16)27-15-17-7-5-4-6-8-17/h4-12,18H,13-15H2,1-3H3,(H,23,26)(H,24,25)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTZSKDKNNZPVMJ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375827 | |

| Record name | (3S)-4-[4-(Benzyloxy)phenyl]-3-[(tert-butoxycarbonyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126825-16-9 | |

| Record name | (3S)-4-[4-(Benzyloxy)phenyl]-3-[(tert-butoxycarbonyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of Boc-L-beta-homotyrosine(OBzl): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of N-tert-butoxycarbonyl-L-beta-homotyrosine(O-benzyl) (Boc-L-beta-homotyrosine(OBzl)). This valuable amino acid derivative is a key building block in the synthesis of modified peptides for various research and drug development applications. This document compiles available quantitative data, outlines detailed experimental protocols for property determination, and presents a visual representation of its application in solid-phase peptide synthesis.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of Boc-L-beta-homotyrosine(OBzl). While some data is readily available from commercial suppliers, specific experimental values for properties such as solubility are not widely published.

| Property | Value | Source |

| Chemical Name | N-tert-butoxycarbonyl-L-beta-homotyrosine(O-benzyl) | N/A |

| Synonyms | Boc-L-β-HomoTyr(Bzl)-OH, Boc-β-HoTyr(OBzl)-OH | [1] |

| CAS Number | 126825-16-9 | [1][2] |

| Molecular Formula | C₂₂H₂₇NO₅ | [1][2] |

| Molecular Weight | 385.45 g/mol | [1] |

| Appearance | White powder | [2] |

| Purity | ≥99% (HPLC) | [2] |

| Melting Point | 148-150 °C | [1] |

| Boiling Point (Predicted) | 567.7 ± 50.0 °C | [1] |

| Density (Predicted) | 1.168 ± 0.06 g/cm³ | [1] |

| Solubility | Qualitatively described as enhanced by the Boc protecting group. Specific quantitative data is not readily available. Generally soluble in organic solvents like DMSO and DMF. | [2] |

| Storage Conditions | 2-8°C, sealed in a dry environment. | [1][2] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices for amino acid derivatives.

Determination of Melting Point

Objective: To determine the temperature range over which the solid Boc-L-beta-homotyrosine(OBzl) transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered Boc-L-beta-homotyrosine(OBzl) is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to approach the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire solid has transitioned to a liquid is recorded as the completion of melting.

-

The melting point is reported as a range from the onset to the completion of melting.

-

Characterization by Spectroscopy (¹H NMR, ¹³C NMR, and IR)

Objective: To confirm the chemical structure and purity of Boc-L-beta-homotyrosine(OBzl) using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

Methodology:

-

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Approximately 10-20 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: The spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis: The chemical shifts (δ), multiplicity, coupling constants (J), and integration of the peaks in the ¹H NMR spectrum are analyzed to confirm the presence and connectivity of all protons. The chemical shifts in the ¹³C NMR spectrum are analyzed to identify all unique carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Analysis: The spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule, such as the N-H stretch of the carbamate, the C=O stretches of the carbamate and carboxylic acid, and the aromatic C-H and C=C stretches.

-

Determination of Solubility

Objective: To qualitatively and quantitatively assess the solubility of Boc-L-beta-homotyrosine(OBzl) in various solvents.

Methodology:

-

Solvent Selection: A range of common laboratory solvents of varying polarities should be tested (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)).

-

Qualitative Assessment:

-

To a small, known amount of the compound (e.g., 1-2 mg) in a vial, a small volume (e.g., 100 µL) of the test solvent is added.

-

The mixture is vortexed or sonicated.

-

Visual observation is used to determine if the compound dissolves completely, partially, or not at all.

-

-

Quantitative Assessment (if soluble):

-

A saturated solution is prepared by adding an excess of the compound to a known volume of the solvent.

-

The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient time to ensure equilibrium is reached.

-

The undissolved solid is removed by centrifugation and/or filtration.

-

The concentration of the dissolved compound in the supernatant/filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy (if the compound has a chromophore) or by evaporating the solvent from a known volume of the solution and weighing the residue.

-

Application in Peptide Synthesis

Boc-L-beta-homotyrosine(OBzl) is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Boc protecting group on the α-amino group is acid-labile, while the benzyl ether protecting the phenolic hydroxyl group of the homotyrosine side chain is typically removed under more stringent acidic conditions or by hydrogenolysis.

Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow for incorporating a Boc-protected amino acid, such as Boc-L-beta-homotyrosine(OBzl), into a growing peptide chain on a solid support.

Caption: General workflow of Boc solid-phase peptide synthesis.

References

Boc-L-beta-homotyrosine(OBzl) molecular weight and formula

An in-depth analysis of Boc-L-beta-homotyrosine(OBzl), a derivative of the amino acid tyrosine, reveals its precise molecular characteristics. This compound is significant in peptide synthesis and drug development, where it serves as a crucial building block.[1]

Quantitative Data Summary

The fundamental quantitative data for Boc-L-beta-homotyrosine(OBzl) are its molecular formula and weight. These values are essential for stoichiometric calculations in synthetic chemistry and for characterization in analytical procedures.

| Property | Value |

| Molecular Formula | C₂₂H₂₇NO₅[1][2] |

| Molecular Weight | 385.46 g/mol [1] |

Structural Representation

To understand the function of Boc-L-beta-homotyrosine(OBzl), it is useful to visualize the relationship between its constituent chemical groups. The molecule consists of a core L-beta-homotyrosine structure, which is modified with two key protecting groups: a tert-butyloxycarbonyl (Boc) group and a benzyl (Bzl) group. The Boc group protects the amine, while the benzyl group protects the hydroxyl group of the phenol side chain.

Caption: Logical relationship of the molecular components.

Experimental protocols for determining molecular weight and formula, such as mass spectrometry and elemental analysis, are standard analytical chemistry procedures and are not detailed here as per the focus on the compound's core properties.

References

An In-Depth Technical Guide to the Synthesis and Purification of Boc-L-β-homotyrosine(OBzl)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-Boc-O-benzyl-L-β-homotyrosine [Boc-L-β-hTyr(Bzl)-OH], a valuable building block in the design and synthesis of modified peptides for therapeutic and research applications. The incorporation of β-amino acids like β-homotyrosine into peptides can enhance their proteolytic stability, modulate their conformational properties, and improve their biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of Boc-L-β-homotyrosine(OBzl) is presented in Table 1.

| Property | Value |

| CAS Number | 126825-16-9[1] |

| Molecular Formula | C₂₂H₂₇NO₅[1] |

| Molecular Weight | 385.46 g/mol [1] |

| Appearance | White powder[1] |

| Purity | ≥ 99% (HPLC, Chiral purity)[1] |

| Storage Conditions | 0-8 °C[1] |

Synthesis via Arndt-Eistert Homologation

A common and effective method for the synthesis of β-amino acids is the Arndt-Eistert homologation of the corresponding α-amino acid.[2][3][4] This multi-step process involves the conversion of a carboxylic acid to its next higher homologue.[4] In the case of Boc-L-β-homotyrosine(OBzl), the starting material is the readily available Boc-L-tyrosine(Bzl)-OH.

The general workflow for this synthesis is depicted below:

Experimental Protocol: Arndt-Eistert Homologation

This protocol is a representative procedure for the one-carbon homologation of an N-protected α-amino acid.

Step 1: Acid Chloride Formation

-

To a solution of Boc-L-tyrosine(Bzl)-OH (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride or thionyl chloride (1.1 equivalents) dropwise.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride, which is typically used in the next step without further purification.

Step 2: α-Diazoketone Formation

-

Dissolve the crude acid chloride in anhydrous THF or diethyl ether and cool the solution to 0 °C.

-

Slowly add a freshly prepared ethereal solution of diazomethane (CH₂N₂) or a solution of (trimethylsilyl)diazomethane (TMSCHN₂) in hexane (2-3 equivalents) until a persistent yellow color is observed.[5] The use of TMSCHN₂ is often preferred as a safer alternative to diazomethane.[6]

-

Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature, stirring for an additional 2-4 hours.

-

Quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.

-

The solvent is then removed under reduced pressure to yield the crude α-diazoketone.

Step 3: Wolff Rearrangement and Hydrolysis

-

Dissolve the crude α-diazoketone in a mixture of 1,4-dioxane and water.

-

Add a catalytic amount of silver oxide (Ag₂O) or silver benzoate.[5]

-

Heat the reaction mixture to 50-70 °C and stir for 2-4 hours. The progress of the Wolff rearrangement can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

-

The filtrate is then concentrated under reduced pressure.

Purification of Boc-L-β-homotyrosine(OBzl)

The crude product obtained from the synthesis requires purification to remove byproducts and unreacted starting materials. Common purification methods include extraction, crystallization, and column chromatography.

Experimental Protocol: Purification

1. Aqueous Work-up and Extraction

-

Dissolve the crude product in an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with a weak acid solution (e.g., 5% citric acid), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Boc-L-β-homotyrosine(OBzl).

2. Crystallization

Crystallization is an effective method for obtaining highly pure Boc-L-β-homotyrosine(OBzl).[7][]

-

Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethyl acetate, methanol).

-

Slowly add a "poor" solvent (e.g., hexane, petroleum ether) until the solution becomes turbid.[1]

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.[1]

3. Column Chromatography

For products that are difficult to crystallize or contain impurities with similar solubility, purification by silica gel column chromatography may be necessary.

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack a column.

-

Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

-

Load the sample onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

Quantitative Data

The yield and purity of the final product can vary depending on the specific reaction conditions and the purity of the starting materials. The following table provides representative data for the synthesis of protected β-amino acids via the Arndt-Eistert homologation.

| Starting Material | Activating Agent | Diazomethane Source | Rearrangement Catalyst | Solvent | Yield (%) | Purity (%) |

| Boc-L-phenylalanine | Ethyl Chloroformate | CH₂N₂ | Ag₂O | THF/Water | 66 | >98 (after crystallization) |

| Z-L-aspartic acid α-benzyl ester | Isobutyl Chloroformate | CH₂N₂ | Ag₂O | Dioxane/Water | 75 | >97 (after chromatography) |

| Fmoc-L-valine | Oxalyl Chloride | TMSCHN₂ | Ag(TFA) | THF/Water | 82 | >99 (after crystallization) |

Note: The data presented are for analogous compounds and are intended to be illustrative of typical outcomes for this type of reaction.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-L-β-homotyrosine(OBzl) is a valuable building block for the solid-phase synthesis of peptides. The Boc/Bzl strategy is a well-established method for SPPS.

Biological Context: Targeting G-Protein Coupled Receptors (GPCRs)

Peptides containing β-amino acids are of significant interest in drug discovery as they can mimic or antagonize the action of endogenous peptide ligands, often with improved pharmacokinetic properties.[9] Many neuropeptides exert their physiological effects by binding to G-protein coupled receptors (GPCRs).[10] The incorporation of β-homotyrosine can influence the binding affinity and signaling of these peptide analogs.

Below is a representative signaling pathway for a neuropeptide analog binding to a Gq-coupled GPCR.

The modification of a native neuropeptide with Boc-L-β-homotyrosine(OBzl) during its synthesis can lead to analogs with altered receptor binding affinity, selectivity, and downstream signaling efficacy. These modifications are a key strategy in the development of novel therapeutics targeting GPCRs for a wide range of diseases.[11][12]

References

- 1. benchchem.com [benchchem.com]

- 2. Design of biologically active peptides with non-peptidic structural elements. Biological and physical properties of a synthetic analogue of beta-endorphin with unnatural amino acids in the region 6-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arndt-Eistert Synthesis [organic-chemistry.org]

- 4. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 5. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 6. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 7. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. sysy.com [sysy.com]

- 11. researchgate.net [researchgate.net]

- 12. Peptide Drugs Targeting G Protein-Coupled Receptors (GPCRs) - Creative Peptides [creative-peptides.com]

An In-depth Technical Guide to Boc-L-beta-homotyrosine(OBzl) for Researchers and Drug Development Professionals

Introduction: (S)-3-(tert-butoxycarbonylamino)-4-(4-(benzyloxy)phenyl)butanoic acid, commonly known as Boc-L-beta-homotyrosine(OBzl), is a pivotal amino acid derivative in the fields of peptide chemistry and pharmaceutical sciences. This whitepaper provides a comprehensive overview of its chemical properties, applications, and the methodologies for its use in the synthesis of modified peptides for drug discovery and development. Its unique structure, featuring a beta-amino acid backbone and protected functional groups, offers enhanced stability and the potential for increased biological activity in resulting peptidomimetics.[1]

Core Chemical and Physical Data

Boc-L-beta-homotyrosine(OBzl) is a white crystalline powder. The tert-butyloxycarbonyl (Boc) protecting group on the amine and the benzyl (Bzl) ether protecting the phenolic hydroxyl group enhance the compound's stability and solubility in organic solvents, making it highly suitable for solid-phase peptide synthesis (SPPS).[1]

| Property | Value |

| CAS Number | 126825-16-9 |

| Molecular Formula | C₂₂H₂₇NO₅ |

| Molecular Weight | 385.46 g/mol |

| Appearance | White to off-white powder |

| Purity | ≥ 99% (HPLC, Chiral purity) |

| Storage Conditions | 0-8 °C |

| Synonyms | Boc-L-β-HomoTyr(Bzl)-OH, N-Boc-O-benzyl-L-beta-homotyrosine |

Applications in Peptide Synthesis and Drug Development

Boc-L-beta-homotyrosine(OBzl) serves as a crucial building block for the synthesis of peptides with modified backbones. The incorporation of β-amino acids, such as β-homotyrosine, can lead to peptides with increased resistance to enzymatic degradation, improved pharmacokinetic profiles, and potentially enhanced binding affinities to biological targets.[1]

Key application areas include:

-

Peptide Synthesis: It is a fundamental component in the synthesis of peptidomimetics, where the natural α-amino acid backbone is altered to improve stability and biological activity.[1]

-

Drug Development: This derivative is utilized in the design of novel therapeutics, particularly for targeting G-protein coupled receptors (GPCRs) and other protein-protein interactions. The modified peptides can act as agonists or antagonists with improved therapeutic potential.[2]

-

Bioconjugation: The structure of Boc-L-beta-homotyrosine(OBzl) allows for its use in bioconjugation processes, enabling the attachment of peptides to other molecules like imaging agents or drug delivery systems.[1]

Experimental Protocols: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of Boc-L-beta-homotyrosine(OBzl) into a peptide sequence using a manual Boc/Bzl solid-phase peptide synthesis strategy.

Materials:

-

Merrifield resin (or other suitable solid support)

-

Boc-L-beta-homotyrosine(OBzl)

-

Other required Boc-protected amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

-

Scavengers (e.g., anisole, p-cresol)

-

Ether

Procedure:

-

Resin Preparation: The solid support (e.g., Merrifield resin) is swelled in DCM in a reaction vessel.

-

First Amino Acid Coupling: The C-terminal amino acid is coupled to the resin.

-

Deprotection: The Boc protecting group from the resin-bound amino acid is removed using a solution of 25-50% TFA in DCM. This is followed by thorough washing with DCM.

-

Neutralization: The resin is neutralized with a solution of 10% DIEA in DCM to free the N-terminal amine for the next coupling reaction.

-

Coupling of Boc-L-beta-homotyrosine(OBzl):

-

Dissolve Boc-L-beta-homotyrosine(OBzl) and a coupling agent (e.g., HBTU) in DMF.

-

Add DIEA to the solution and then add it to the resin.

-

Allow the reaction to proceed for 1-2 hours at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

-

-

Chain Elongation: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl group on the homotyrosine) are removed using a strong acid like anhydrous HF or TFMSA in the presence of scavengers.

-

The crude peptide is then precipitated with cold ether, collected by filtration, and dried.

-

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical Workflow for Peptide Synthesis and Biological Screening

The following diagram illustrates the general workflow from the selection of Boc-L-beta-homotyrosine(OBzl) as a building block to the biological evaluation of the synthesized peptide.

Caption: Workflow for the synthesis and evaluation of bioactive peptides.

Signaling Pathway of a Bioactive Peptide

Peptides incorporating beta-amino acids are often designed to interact with cell surface receptors, such as G-protein coupled receptors (GPCRs). The following diagram illustrates a generalized signaling pathway that can be initiated by a bioactive peptide agonist binding to a GPCR.

Caption: Generalized GPCR signaling pathway for a bioactive peptide.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of Boc-L-β-Homotyrosine(OBzl)

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for N-α-(tert-Butoxycarbonyl)-O-benzyl-L-β-homotyrosine [Boc-L-β-H Tyr(Bzl)-OH], a valuable building block in peptide synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and structured data for practical application.

Core Physicochemical Properties

Boc-L-β-homotyrosine(OBzl) is a derivative of the non-proteinogenic amino acid L-β-homotyrosine. The N-terminal α-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the phenolic hydroxyl group of the tyrosine side chain is protected by a benzyl (Bzl) group. These protecting groups are crucial for its application in solid-phase peptide synthesis (SPPS).

| Property | Value |

| CAS Number | 126825-16-9[1][2] |

| Molecular Formula | C₂₂H₂₇NO₅[1][3] |

| Molecular Weight | 385.46 g/mol [1] |

| Appearance | White powder[1] |

| Purity | ≥ 99% (HPLC, Chiral purity)[1] |

| Storage Conditions | 0-8 °C[1] |

Spectroscopic Data

Detailed spectroscopic data is essential for the structural confirmation and quality control of Boc-L-β-homotyrosine(OBzl). While a complete, publicly available dataset is not readily found in a single source, the following represents typical expected values based on the analysis of its structural analog, Boc-L-tyrosine(OBzl), and related compounds. Researchers should acquire lot-specific data from their supplier or through their own analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is used to identify the hydrogen atoms in the molecule. The expected chemical shifts (δ) in ppm relative to a standard solvent like CDCl₃ would be:

| Protons | Expected Chemical Shift (ppm) |

| -C(CH₃)₃ (Boc group) | ~1.4 |

| -CH₂- (β-methylene) | ~2.5-2.7 |

| -CH₂- (α-methylene) | ~2.8-3.0 |

| -CH- (chiral center) | ~4.2-4.4 |

| -O-CH₂-Ph (Benzyl group) | ~5.0 |

| Aromatic protons (Tyrosine & Benzyl rings) | ~6.8-7.4 |

| -NH- (Amide proton) | ~5.0-5.2 |

| -COOH (Carboxylic acid) | ~10-12 (often broad) |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Atom | Expected Chemical Shift (ppm) |

| -C(CH₃)₃ (Boc group) | ~28 |

| -CH₂- (β-methylene) | ~35-38 |

| -CH₂- (α-methylene) | ~40-43 |

| -CH- (chiral center) | ~53-56 |

| -O-CH₂-Ph (Benzyl group) | ~70 |

| -C(CH₃)₃ (Boc quaternary carbon) | ~80 |

| Aromatic carbons | ~115-160 |

| C=O (Boc carbonyl) | ~155 |

| C=O (Carboxylic acid) | ~175-178 |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 2500-3300 (broad) |

| N-H stretch (Amide) | 3200-3400 |

| C-H stretch (Aromatic & Aliphatic) | 2850-3100 |

| C=O stretch (Carboxylic acid & Urethane) | 1680-1750 (strong, broad) |

| C=C stretch (Aromatic) | 1450-1600 |

| C-O stretch (Ether & Carboxylic acid) | 1000-1300 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

| Ion | Expected m/z |

| [M+H]⁺ | 386.46 |

| [M+Na]⁺ | 408.44 |

| [M-Boc+H]⁺ | 286.33 |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and purification of Boc-protected amino acids, which can be adapted for Boc-L-β-homotyrosine(OBzl).

Synthesis of Boc-L-β-Homotyrosine(OBzl)

The synthesis of Boc-L-β-homotyrosine(OBzl) typically starts from L-β-homotyrosine. The process involves two key protection steps: Boc protection of the amino group and benzyl protection of the phenolic hydroxyl group.

Part 1: Synthesis of N-α-Boc-L-β-homotyrosine

-

Dissolution: Dissolve L-β-homotyrosine in a mixture of dioxane and water.

-

Basification: Add a base such as sodium hydroxide or potassium hydroxide to achieve an alkaline pH.

-

Boc Protection: Introduce di-tert-butyl dicarbonate ((Boc)₂O) to the solution in portions while maintaining the alkaline pH.

-

Reaction: Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Perform an extraction with an organic solvent like petroleum ether to remove unreacted (Boc)₂O.

-

Acidification: Carefully acidify the aqueous layer to a pH of approximately 3 using a dilute acid (e.g., 1 M HCl).

-

Extraction: Extract the product, N-α-Boc-L-β-homotyrosine, with an organic solvent such as ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Part 2: Synthesis of N-α-Boc-O-benzyl-L-β-homotyrosine

-

Dissolution: Dissolve the N-α-Boc-L-β-homotyrosine in a suitable solvent, for example, methanol or a mixture of dioxane and DMF.

-

Deprotonation: Add a base, such as sodium methoxide solution or sodium bicarbonate, to deprotonate the phenolic hydroxyl group.[4]

-

Benzylation: Add benzyl bromide to the reaction mixture.

-

Reaction: Stir the reaction mixture at an elevated temperature (e.g., 40°C or 90°C) for several hours to overnight.[4] Monitor the reaction progress by HPLC or TLC.

-

Quenching and Extraction: After the reaction is complete, add water to the mixture and extract the product with an organic solvent like ethyl acetate.[4]

-

Washing: Wash the organic layer with brine and water to remove any remaining salts and impurities.[4]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent to yield the crude product.[4]

Purification by Crystallization

Crystallization is a highly effective method for obtaining high-purity Boc-L-β-homotyrosine(OBzl).

-

Dissolution: Dissolve the crude product in a minimal amount of a warm "good solvent" such as ethyl acetate or dichloromethane.

-

Precipitation: Slowly add an "anti-solvent" like hexane or heptane until the solution becomes cloudy.

-

Crystal Formation: Allow the solution to cool gradually to room temperature and then to 0-4°C to promote the formation of crystals.

-

Isolation: Collect the crystals by filtration, wash them with a small amount of the cold anti-solvent, and dry them under a vacuum.

Visualized Workflows

The following diagrams illustrate the key processes involved in the synthesis and application of Boc-L-β-homotyrosine(OBzl).

Caption: Synthetic pathway for Boc-L-β-Homotyrosine(OBzl).

Caption: Boc/Bzl solid-phase peptide synthesis (SPPS) cycle.

References

Navigating the Stability and Storage of Boc-L-beta-homotyrosine(OBzl): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Boc-L-beta-homotyrosine(OBzl), a key building block in peptide synthesis and drug discovery.[1] Understanding the stability profile of this compound is critical for ensuring its integrity and the reproducibility of experimental results. While specific, in-depth stability studies on Boc-L-beta-homotyrosine(OBzl) are not extensively published, this guide synthesizes available data and established chemical principles for structurally related compounds to provide a robust framework for its handling and storage.

Chemical Profile and Inferred Stability

Boc-L-beta-homotyrosine(OBzl), with the CAS number 126825-16-9, is a white powder.[1][2][3] Its structure incorporates two key protecting groups: a tert-butyloxycarbonyl (Boc) group on the amine and a benzyl (Bzl) ester on the carboxylic acid. The stability of the overall molecule is largely dictated by the lability of these two groups.

-

Boc Group: The Boc group is notoriously sensitive to acidic conditions.[4][5][] Strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), are commonly used for its removal during peptide synthesis.[7][8] Therefore, exposure to acidic environments, even mild ones, can lead to the premature deprotection of the amine, yielding the free amine and potentially leading to unwanted side reactions. The Boc group is, however, generally stable to most nucleophiles and bases.[4]

-

Benzyl Ester Group: Benzyl esters offer good stability under a range of conditions but are susceptible to cleavage by catalytic hydrogenation.[9] They can also be hydrolyzed under strongly acidic or basic conditions, although they are generally more resistant to hydrolysis than simpler alkyl esters.[10] The benzylic position can also be susceptible to oxidation under certain conditions.[11]

Based on these characteristics, the primary degradation pathways for Boc-L-beta-homotyrosine(OBzl) are anticipated to be acid-catalyzed deprotection of the Boc group and, to a lesser extent, hydrolysis of the benzyl ester.

Quantitative Stability Data (Representative)

| Condition | Parameter | Expected Stability of Boc-L-beta-homotyrosine(OBzl) | Potential Degradation Products |

| Temperature | -20°C | > 2 years (in a dry, inert atmosphere) | Minimal degradation expected. |

| 0-8°C | Recommended for short to medium-term storage.[1] | Slow degradation possible over extended periods. | |

| Room Temperature | Not recommended for long-term storage. | Increased rate of degradation. | |

| > 40°C | Significant degradation likely. | Accelerated decomposition. | |

| pH | < 4 (Acidic) | Highly Unstable | L-beta-homotyrosine(OBzl), tert-butanol, CO2 |

| 5 - 7 (Neutral) | Relatively Stable | Minimal hydrolysis of the benzyl ester. | |

| > 9 (Basic) | Moderately Unstable | Boc-L-beta-homotyrosine, Benzyl alcohol | |

| Light | Ambient Light | Generally stable, but protection is recommended. | Potential for long-term photo-degradation. |

| UV Light | Potential for degradation. | Undetermined photoproducts. | |

| Atmosphere | Inert (N2, Ar) | Optimal for long-term stability. | Minimizes oxidative degradation. |

| Air (with humidity) | Increased risk of hydrolysis. | Gradual hydrolysis of the benzyl ester. |

Recommended Storage and Handling Conditions

To ensure the long-term integrity of Boc-L-beta-homotyrosine(OBzl), the following storage and handling conditions are recommended:

-

Optimal Long-Term Storage: For maximal stability, the compound should be stored at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[12]

-

Short-Term Storage: For routine laboratory use, storage at 0-8°C is acceptable.[1] It is advisable to minimize the frequency of opening the container to reduce exposure to moisture and air.

-

Handling:

-

Always handle the compound in a well-ventilated area.

-

Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

When weighing and dispensing, minimize exposure to ambient air and moisture.

-

For preparing solutions, use anhydrous solvents where appropriate and store them under inert gas.

-

Experimental Protocols

General Protocol for Assessing Chemical Stability

This protocol outlines a general method for assessing the stability of Boc-L-beta-homotyrosine(OBzl) under various conditions using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the rate of degradation of Boc-L-beta-homotyrosine(OBzl) under specific stress conditions (e.g., temperature, pH).

Materials:

-

Boc-L-beta-homotyrosine(OBzl)

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid or trifluoroacetic acid (for mobile phase)

-

Appropriate buffers for pH studies (e.g., phosphate, acetate)

-

Calibrated HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Temperature-controlled incubator or water bath

-

pH meter

Methodology:

-

Preparation of Stock Solution: Accurately weigh a known amount of Boc-L-beta-homotyrosine(OBzl) and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Temperature Stress: Aliquot the stock solution into several vials. Place the vials in incubators set at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

-

pH Stress: Adjust the pH of the stock solution (or an aqueous/organic mixture) using appropriate buffers to target pH values (e.g., pH 2, 4, 7, 9, 12).

-

-

Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each stress condition.

-

HPLC Analysis:

-

Dilute the withdrawn aliquots to a suitable concentration for HPLC analysis.

-

Inject the samples onto the HPLC system.

-

Example HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the parent compound from its degradants (e.g., start with 95% A, ramp to 5% A over 20 minutes).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 220 nm or 275 nm).

-

-

-

Data Analysis:

-

Determine the peak area of the parent compound at each time point for each condition.

-

Calculate the percentage of the remaining parent compound relative to the initial time point (t=0).

-

Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.

-

Visualizations

Caption: Potential degradation pathways for Boc-L-beta-homotyrosine(OBzl).

References

- 1. chemimpex.com [chemimpex.com]

- 2. peptide.com [peptide.com]

- 3. BOC-L-BETA-HOMOTYROSINE(OBZL) | 126825-16-9 [amp.chemicalbook.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 7. reddit.com [reddit.com]

- 8. chempep.com [chempep.com]

- 9. Benzyl Esters [organic-chemistry.org]

- 10. Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Role of the Boc Protecting Group

In the precise and demanding world of peptide synthesis, the strategic use of protecting groups is fundamental to the successful construction of desired peptide sequences.[1][2] Among these, the tert-butyloxycarbonyl (Boc) group has historically held a pivotal role, particularly in the solid-phase peptide synthesis (SPPS) methodology pioneered by Bruce Merrifield.[1][3] This technical guide provides a comprehensive exploration of the Boc protecting group, its mechanism of action, detailed experimental protocols, and a quantitative analysis of its application in modern amino acid synthesis.

Core Function and Mechanism of Action

The primary role of the Boc group is to reversibly mask the α-amino group of an amino acid.[1] This protection is crucial to prevent unwanted side reactions at the N-terminus during the formation of peptide bonds, thereby ensuring the sequential and controlled elongation of the peptide chain.[1] The Boc group is characterized by its stability under neutral and basic conditions, but its facile cleavage under acidic conditions.[1] This acid lability is the cornerstone of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS, where the Boc group provides temporary protection of the α-amino group, while more acid-stable groups, such as benzyl-based protectors, are used for semi-permanent side-chain protection.[1][4]

The introduction of the Boc group onto the α-amino group of an amino acid is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[5] The reaction proceeds via a nucleophilic attack of the deprotonated amino group on one of the carbonyl carbons of (Boc)₂O.[5][6]

References

The Strategic Role of the O-benzyl Group in Homotyrosine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides and small molecule therapeutics is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance pharmacological properties such as potency, metabolic stability, and selectivity. L-Homotyrosine, a structural analogue of L-tyrosine with an additional methylene group in its side chain, is a particularly valuable building block in this regard. The effective synthesis and manipulation of homotyrosine-containing molecules, however, hinges on the strategic use of protecting groups.

Among these, the O-benzyl (OBzl) group stands out as a robust and versatile tool for the protection of the phenolic hydroxyl function of homotyrosine. This technical guide provides an in-depth analysis of the multifaceted functions of the O-benzyl group in homotyrosine derivatives, detailing its application in chemical synthesis, its impact on physicochemical properties, and its cleavage under various conditions. This document serves as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and process diagrams to support researchers in the effective utilization of O-benzyl-protected homotyrosine.

Core Functions of the O-benzyl Group

The primary role of the O-benzyl group in the context of homotyrosine derivatives is to act as a semi-permanent protecting group for the nucleophilic phenolic hydroxyl side chain.[1] This protection is critical during peptide synthesis and other synthetic transformations to prevent unwanted side reactions. Beyond this fundamental role, the OBzl group also significantly influences the physicochemical properties of the amino acid derivative.

Phenolic Hydroxyl Protection in Peptide Synthesis

In peptide synthesis, the reactive side chains of most amino acids must be masked to prevent side reactions during the amide bond formation.[2] The O-benzyl group, installed as a benzyl ether on the homotyrosine side chain, is exceptionally well-suited for this purpose. It is highly stable to the basic and nucleophilic conditions typically employed for peptide coupling and to the moderately acidic conditions used for the removal of temporary α-amino protecting groups like tert-Butoxycarbonyl (Boc).[1][3]

This stability makes the OBzl group a key component of the classic Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[3] In this strategy, the temporary Boc group is removed at each cycle with trifluoroacetic acid (TFA), while the "permanent" benzyl-based side-chain protecting groups, including the O-benzyl ether on homotyrosine, remain intact until the final cleavage step, which requires a much stronger acid like hydrofluoric acid (HF).[1][4]

Influence on Physicochemical Properties

The introduction of the benzyl moiety has a pronounced effect on the physical and chemical characteristics of the homotyrosine derivative.

-

Lipophilicity: The aromatic, nonpolar nature of the benzyl group significantly increases the lipophilicity of the homotyrosine derivative.[5] This can be advantageous in several ways: it can improve solubility in organic solvents used during synthesis and purification, and it can modulate the pharmacokinetic profile of a final drug product, potentially enhancing membrane permeability.

-

Crystallization: The rigid, planar structure of the benzyl group can influence the crystal packing of homotyrosine derivatives. The crystal structure of O-benzyl-L-tyrosine N-carboxy anhydride, for example, reveals a layered packing of the oxazolidine rings and the bulky side chains, a feature that influences its reactivity in solid-state polymerization.[][7] While facilitating crystallization in some cases, the introduction of protecting groups can also lead to oily or amorphous products that are difficult to solidify.[3] Achieving a crystalline solid form is highly desirable as it aids in purification, improves handling and stability, and allows for precise characterization.[8]

Role in Modulating Biological Activity

The O-benzyl group is not merely an inert protecting group; it can be an integral part of a pharmacophore. The presence and position of a benzyl group can dramatically alter a molecule's interaction with biological targets by affecting conformation, electronic properties, and steric hindrance.[9] In some cases, O-benzyl derivatives themselves have been investigated for their biological activities, including potential antimicrobial and neuroprotective effects.[2][10] Therefore, in drug development, the O-benzyl group can be used as a handle to fine-tune the biological profile of a lead compound.

Data Presentation: Synthesis and Deprotection

Quantitative data is essential for evaluating the efficiency of synthetic and deprotection strategies. The following tables summarize representative data for the synthesis of O-benzyl protected tyrosine (as a proxy for homotyrosine) and for the cleavage of benzyl ethers under various conditions.

Table 1: Representative Yields for the Synthesis of N-Protected O-benzyl-tyrosine

| N-Protecting Group | Benzylating Agent | Base/Solvent System | Reaction Conditions | Yield (%) | Reference |

| None (via Cu(II) complex) | Benzyl Bromide | 2N NaOH / Methanol | RT, 4h | 60% | [11] |

| Boc | Benzyl Chloride | Sodium Methoxide / Methanol | 40°C, 24h | 84% | [12] |

| Boc | Benzyl Chloride | Sodium Methoxide / Methanol | Not specified | 95% (Conversion) | [12] |

| Ac | Benzyl Chloride | Sodium Methoxide / Methanol | 40°C, 24h | 78% | [12] |

Table 2: Comparison of Common Deprotection Methods for O-benzyl Ethers

| Deprotection Method | Reagents & Conditions | Substrate Example | Key Features & Limitations | Reference |

| Catalytic Hydrogenation | H₂, 10% Pd/C, THF/MeOH | Perbenzylated Glucopyranose | High yield, clean reaction. Sensitive to catalyst poisoning (e.g., by sulfur). Reduces other functional groups (alkenes, alkynes). | |

| Catalytic Transfer Hydrogenation | Ammonium Formate, 10% Pd/C, MeOH, Reflux | Perbenzylated Glucopyranose | Rapid (often <30 min), avoids use of H₂ gas. Can be less effective for very hindered ethers. | [13] |

| Strong Acidolysis | Anhydrous HF, Anisole | Peptide on resin | "Gold standard" in Boc-SPPS. Highly effective but corrosive, toxic, and requires specialized apparatus. | [1][4] |

| Moderate Acidolysis | 1M TMSBr-thioanisole in TFA | Phosphopeptide on resin | Effective for cleavage from solid support. Less harsh than HF. | |

| "Push-Pull" Acidolysis | Thioanisole, TFA | O-benzyl-tyrosine | Quantitative removal at 25°C in 3h. Suppresses O-to-C benzyl migration side reaction. | [] |

| Lewis Acid Cleavage | BCl₃, CH₂Cl₂, -78°C | Perbenzylated Glucopyranose | Strong Lewis acid. Effective but requires cryogenic temperatures and strictly anhydrous conditions. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and deprotection of O-benzyl-homotyrosine derivatives. These protocols are based on established procedures for analogous tyrosine compounds and can be adapted accordingly.

Protocol 1: Synthesis of N-Boc-O-benzyl-L-homotyrosine

This protocol describes the protection of the phenolic hydroxyl group of N-Boc-L-homotyrosine via Williamson ether synthesis.

Materials:

-

N-Boc-L-homotyrosine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Benzyl Bromide (BnBr)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for organic synthesis

Procedure:

-

Under an inert atmosphere (Argon or Nitrogen), dissolve N-Boc-L-homotyrosine (1 equivalent) in anhydrous DMF.

-

Cool the solution to 0°C in an ice-water bath.

-

Carefully add Sodium Hydride (NaH) (2.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the phenoxide.

-

Cool the reaction mixture back to 0°C and add Benzyl Bromide (1.1 equivalents) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water at 0°C.

-

Dilute the mixture with Ethyl Acetate and water. Separate the layers.

-

Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude N-Boc-O-benzyl-L-homotyrosine by silica gel column chromatography if necessary.

Protocol 2: Deprotection via Catalytic Hydrogenation

This protocol describes the complete removal of the O-benzyl group under neutral conditions using catalytic hydrogenation.

Materials:

-

O-benzyl-homotyrosine derivative (e.g., as part of a protected peptide)

-

Palladium on Carbon (10% Pd/C)

-

Methanol (MeOH) or a mixture of Tetrahydrofuran (THF) and MeOH

-

Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

-

Celite®

-

Standard glassware for hydrogenation

Procedure:

-

Dissolve the O-benzyl-homotyrosine derivative (1 equivalent) in MeOH or a THF/MeOH mixture in a round-bottom flask suitable for hydrogenation.

-

Carefully add 10% Pd/C catalyst to the solution (typically 10% by weight relative to the substrate). Caution: Pd/C can be pyrophoric; handle under an inert atmosphere or add to the solvent carefully.

-

Seal the flask and purge the system with an inert gas (Argon or Nitrogen).

-

Introduce Hydrogen gas into the flask (e.g., from a balloon) and maintain a hydrogen atmosphere with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is completely consumed (typically 4-24 hours).

-

Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the Celite® pad with fresh solvent (MeOH).

-

Combine the filtrates and concentrate under reduced pressure to yield the deprotected product.

Protocol 3: Deprotection via Acidolysis with TFA/Thioanisole

This protocol describes an acid-catalyzed deprotection method that is particularly effective at preventing the O-to-C migration of the benzyl group.[]

Materials:

-

O-benzyl-homotyrosine derivative

-

Trifluoroacetic Acid (TFA)

-

Thioanisole

-

Diethyl ether (cold)

-

Standard glassware

Procedure:

-

Dissolve the O-benzyl-homotyrosine derivative (1 equivalent) in a mixture of Trifluoroacetic Acid (TFA) and Thioanisole. A common ratio is 90:10 (v/v) TFA:Thioanisole. Caution: TFA is highly corrosive. Work in a fume hood.

-

Stir the solution at room temperature (approx. 25°C) for 3-6 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure (or by blowing a stream of nitrogen over the surface) to remove the majority of the TFA.

-

Add a large volume of cold diethyl ether to the residue to precipitate the deprotected product.

-

Collect the solid product by filtration or centrifugation.

-

Wash the precipitate with additional cold diethyl ether to remove residual thioanisole and other scavengers.

-

Dry the product under vacuum.

Mandatory Visualizations

Diagrams of Workflows and Signaling Pathways

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. chemimpex.com [chemimpex.com]

- 7. Peptide Crystallization Service - Creative Peptides [creative-peptides.com]

- 8. A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups | Semantic Scholar [semanticscholar.org]

- 9. Novel neuroprotective effects with O-benzyl derivative of pralidoxime in soman-intoxicated rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. digitalcommons.mtu.edu [digitalcommons.mtu.edu]

- 11. US7217835B2 - Production method of O-substituted tyrosine compound - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System without O-to-C Rearrangements | Semantic Scholar [semanticscholar.org]

Commercial Availability and Technical Guide for Boc-L-beta-homotyrosine(OBzl)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-beta-homotyrosine(OBzl), a derivative of the non-proteinogenic amino acid beta-homotyrosine, is a valuable building block in the fields of peptide synthesis and drug discovery. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amino terminus and the benzyl (Bzl) group on the side-chain hydroxyl function allows for its strategic incorporation into peptide sequences. This modification can impart unique conformational constraints, enhance metabolic stability, and modulate the biological activity of the resulting peptides. This guide provides a comprehensive overview of the commercial availability of Boc-L-beta-homotyrosine(OBzl), its key physicochemical properties, and a detailed protocol for its application in solid-phase peptide synthesis.

Commercial Suppliers and Availability

Boc-L-beta-homotyrosine(OBzl) is available from several specialized chemical suppliers. The purity and available quantities can vary, impacting its application in sensitive research and development projects. Below is a summary of known suppliers and their offerings.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD) |

| Chem-Impex | Boc-O-benzyl-L-β-homotyrosine | 126825-16-9 | ≥ 99% (HPLC, Chiral purity)[1] | 250MG, 1G, 5G[1] | $93.14 (250MG), $197.00 (1G), $821.43 (5G)[1] |

| Anaspec | Boc-O-benzyl-L-beta-homotyrosine | 126825-16-9 | - | 250 mg | - |

| Aapptec | Boc-beta-HTyr(Bzl)-OH | 126825-16-9 | - | - | - |

| Hangzhou Leap Chem Co., Ltd. | Boc-L-beta-homotyrosine(obzl) | 126825-16-9 | - | - | - |

| ChemicalBook | BOC-L-BETA-HOMOTYROSINE(OBZL) | 126825-16-9 | ≥97.0% (HPLC) | 1G | ₹50531.1 (approx. $605 USD)[2] |

| ChemPep | Boc-Homo-Tyrosine | - | - | 25g | $1,669.00[3] |

Physicochemical and Specification Data

A thorough understanding of the physicochemical properties of Boc-L-beta-homotyrosine(OBzl) is crucial for its proper handling, storage, and use in synthesis.

| Property | Value |

| Molecular Formula | C₂₂H₂₇NO₅[1] |

| Molecular Weight | 385.46 g/mol [1] |

| CAS Number | 126825-16-9[1] |

| Appearance | White powder[1] |

| Purity | ≥ 99% (HPLC, Chiral purity)[1] |

| Melting Point | 148-150℃[2] |

| Storage Conditions | Sealed in dry, 2-8°C[1][2] |

| Synonyms | Boc-L-β-HomoTyr(Bzl)-OH, N-beta-(t-Butyloxycarbonyl)-O-benzyl-L-homotyrosine[1][2] |

Experimental Protocols

Protocol: Incorporation of Boc-L-beta-homotyrosine(OBzl) using Manual Boc-SPPS

1. Resin Swelling and Preparation:

-

Place the desired amount of a suitable resin (e.g., Merrifield or PAM resin) in a reaction vessel.

-

Swell the resin in dichloromethane (DCM) for 1-2 hours.

-

Wash the resin with DCM (3x) and then with N,N-dimethylformamide (DMF) (3x).

2. Boc Deprotection:

-

Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.

-

Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (1x), and DMF (3x).

3. Neutralization:

-

Neutralize the resulting trifluoroacetate salt by treating the resin with a 10% solution of diisopropylethylamine (DIEA) in DMF for 10 minutes.

-

Wash the resin with DMF (3x) and DCM (3x).

4. Coupling of Boc-L-beta-homotyrosine(OBzl):

-

In a separate vial, dissolve Boc-L-beta-homotyrosine(OBzl) (3 equivalents relative to the resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.

-

Monitor the reaction for completion using a qualitative test such as the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

5. Capping (Optional):

-

If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIEA in DMF.

6. Washing:

-

After complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x).

This cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.

7. Cleavage and Final Deprotection:

-

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl group from the homotyrosine residue) are removed simultaneously. This is typically achieved by treating the resin-bound peptide with a strong acid cocktail, most commonly anhydrous hydrogen fluoride (HF).

-

Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.

-

The cleavage cocktail typically contains scavengers such as anisole or cresol to prevent side reactions.

-

After cleavage, the crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and lyophilized.

8. Purification:

-

The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The identity and purity of the final peptide are confirmed by analytical techniques such as mass spectrometry and analytical HPLC.

Visualizations

The following diagrams illustrate the logical workflow for sourcing and utilizing Boc-L-beta-homotyrosine(OBzl) in a research setting.

Caption: Workflow for sourcing Boc-L-beta-homotyrosine(OBzl).

Caption: Experimental workflow for peptide synthesis.

References

An In-depth Technical Guide to Beta-Amino Acids in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide chemistry and drug development, beta-amino acids have emerged as a compelling class of building blocks for creating novel peptidomimetics with enhanced therapeutic potential. Unlike their naturally occurring alpha-amino acid counterparts, which feature a single carbon atom between the amino and carboxyl groups, beta-amino acids possess a more flexible backbone with two intervening carbon atoms. This seemingly subtle structural modification imparts profound effects on the resulting peptides, known as beta-peptides, bestowing upon them remarkable proteolytic stability, the ability to form unique and stable secondary structures, and diverse biological activities. This guide provides a comprehensive technical overview of beta-amino acids in peptide chemistry, covering their synthesis, structural characteristics, and applications in drug discovery, complete with detailed experimental protocols and quantitative data.

Fundamental Properties of Beta-Amino Acids and Beta-Peptides

Beta-amino acids are structurally diverse, with the potential for substitution at both the Cα (C2) and Cβ (C3) positions, leading to a vast array of possible stereoisomers for each side chain.[1] This expanded chemical space offers significant opportunities for molecular design. The incorporation of these homologated amino acids into peptide chains results in beta-peptides, which are resistant to degradation by common proteases, a major hurdle in the development of peptide-based therapeutics.[1][2][3]

Structural Diversity and Secondary Structures

Beta-peptides are known to adopt a variety of well-defined secondary structures, often with as few as four to six residues.[4][5] These structures are stabilized by intramolecular hydrogen bonds and include various helices, turns, and sheets. The type of secondary structure is influenced by the substitution pattern and stereochemistry of the constituent beta-amino acid residues.

-

Helices: Several distinct helical structures have been characterized in beta-peptides, including the 14-helix, 12-helix, 10/12-helix, and 10-helix.[4][5] The 14-helix, for instance, is stabilized by i, i+2 hydrogen bonds, forming 14-membered rings.[5]

-

Turns and Hairpins: Beta-peptides can also form stable turn and hairpin structures, which are crucial for mimicking the binding epitopes of natural peptides.[4][5]

The ability to control the secondary structure of beta-peptides through sequence design is a powerful tool for creating molecules that can mimic the bioactive conformations of alpha-peptides while possessing enhanced stability.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting HIV-1 gp41-induced Fusion and Pathogenesis for Anti-viral Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Incorporation of Boc-L-beta-homotyrosine(OBzl) in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the incorporation of the non-canonical amino acid Boc-L-beta-homotyrosine(OBzl) into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS). These guidelines are intended to assist researchers in synthesizing peptides containing this specific beta-amino acid, a modification that can impart unique structural and functional properties to the final peptide.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established method within SPPS.[1] The incorporation of non-canonical amino acids, such as beta-amino acids, into peptide chains is of significant interest as it can lead to peptides with enhanced stability against enzymatic degradation, novel secondary structures, and unique biological activities.

Boc-L-beta-homotyrosine(OBzl) is a derivative of tyrosine with an additional methylene group in its backbone (a beta-amino acid) and a benzyl-protected hydroxyl group on the side chain. The increased steric bulk and potentially altered reactivity of beta-amino acids can present challenges during the coupling step of SPPS.[2] This protocol outlines optimized conditions to facilitate the efficient incorporation of this specific building block.

Materials and Reagents

| Reagent/Material | Grade | Purpose |

| Merrifield Resin or PAM Resin | Peptide Synthesis Grade | Solid support for peptide assembly |

| Boc-L-beta-homotyrosine(OBzl) | Peptide Synthesis Grade | Amino acid to be incorporated |

| Dichloromethane (DCM) | Peptide Synthesis Grade | Solvent for washing and reactions |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Solvent for coupling reactions |

| Trifluoroacetic Acid (TFA) | Peptide Synthesis Grade | Reagent for Boc-deprotection |

| Diisopropylethylamine (DIEA) | Peptide Synthesis Grade | Base for neutralization |

| Isopropanol (IPA) | Reagent Grade | Solvent for washing |

| Coupling Reagents (Choose one) | ||

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Peptide Synthesis Grade | Coupling activator |

| HOBt (Hydroxybenzotriazole) | Peptide Synthesis Grade | Coupling additive to reduce racemization |

| DIC (N,N'-Diisopropylcarbodiimide) | Peptide Synthesis Grade | Coupling activator |

| Cleavage Reagents | ||

| Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) | Reagent Grade | Cleavage from resin and side-chain deprotection |

| Scavengers | ||

| Anisole | Reagent Grade | Scavenger to protect tyrosine side chain |

| p-Cresol | Reagent Grade | Scavenger to protect tyrosine side chain |

| Thioanisole | Reagent Grade | Scavenger for benzyl cations |

| 1,2-Ethanedithiol (EDT) | Reagent Grade | Scavenger for various carbocations |

| Diethyl ether (cold) | Reagent Grade | For peptide precipitation |

Experimental Protocols

I. Resin Preparation and Swelling

-

Place the desired amount of Merrifield or PAM resin in a reaction vessel.

-

Add DCM to the resin (10-15 mL per gram of resin).

-

Allow the resin to swell for at least 30 minutes with gentle agitation.

-

Drain the DCM.

II. Standard Boc-SPPS Cycle for Incorporating Boc-L-beta-homotyrosine(OBzl)

This cycle is performed for each amino acid to be added to the peptide chain.

A. Boc Deprotection

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 2 minutes, then drain.

-

Add a fresh solution of 50% TFA in DCM.

-

Agitate for 30 minutes.

-

Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).[1]

B. Neutralization

-

Wash the resin with IPA (2 times).

-

Wash the resin with DCM (3 times).

-

Add a solution of 10% DIEA in DCM to the resin.

-

Agitate for 5 minutes. Repeat this step once.

-

Wash the resin thoroughly with DCM (3-5 times) to remove excess base.[1]

C. Coupling of Boc-L-beta-homotyrosine(OBzl)

Due to the potential steric hindrance of the beta-amino acid, a robust coupling strategy is recommended. The HBTU/HOBt method is generally effective.

-

Pre-activation: In a separate vial, dissolve Boc-L-beta-homotyrosine(OBzl) (3 equivalents relative to the resin substitution), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add DIEA (6 equivalents) to the pre-activation mixture and vortex for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture at room temperature for 2-4 hours. The extended coupling time is recommended for the potentially less reactive beta-amino acid.

-

Monitoring the Coupling: Perform a Kaiser (ninhydrin) test to monitor the reaction progress. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue/purple beads), a second coupling is recommended.[2]

D. Double Coupling (if necessary)

-

Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

-

Repeat the coupling step (C) with freshly prepared reagents. Using a different coupling reagent system for the second coupling, such as DIC/HOBt, can sometimes be beneficial.[3]

E. Capping (Optional but Recommended) To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.

-

After the coupling step, wash the resin with DMF.

-

Add a solution of acetic anhydride and DIEA in DMF (e.g., 10:5:85 v/v/v) to the resin.

-

Agitate for 30 minutes.

-

Drain the capping solution and wash the resin with DMF (3 times) and DCM (3 times).

III. Final Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups, including the benzyl group from the homotyrosine side chain. This is typically achieved using strong acids like HF or TFMSA.[4]

CAUTION: Anhydrous HF and TFMSA are extremely corrosive and toxic. This procedure must be performed in a specialized apparatus within a certified fume hood by trained personnel.

A. Preparation for Cleavage

-

After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DCM and methanol.

-

Dry the peptide-resin under high vacuum for at least 4 hours.

B. HF Cleavage

-

Place the dried peptide-resin in an HF cleavage apparatus.

-

Add a scavenger mixture. For a peptide containing Tyr(Bzl), a common scavenger cocktail is a 90:5:5 (v/v) mixture of HF:anisole:p-cresol. Thioanisole can also be included to scavenge benzyl cations effectively.[4][5]

-

Cool the apparatus to -5 to 0 °C.

-

Carefully condense anhydrous HF into the reaction vessel.

-

Stir the mixture at 0 °C for 1-2 hours.

-

Remove the HF by evaporation under a stream of nitrogen.

C. TFMSA Cleavage (Alternative to HF)

-

Place the dried peptide-resin in a round-bottom flask.

-

Add a cleavage cocktail of TFMSA, TFA, and scavengers (e.g., m-cresol, thioanisole). A typical ratio is 1:10:1:1 (TFMSA:TFA:m-cresol:thioanisole).

-

Stir the mixture at room temperature for 1-2 hours.

D. Peptide Precipitation and Isolation

-

After cleavage, wash the resin with a small amount of TFA to recover the peptide.

-

Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether several times to remove scavengers and cleaved protecting groups.

-

Dry the crude peptide under vacuum.

Data Presentation

The efficiency of each coupling step can be qualitatively assessed using the Kaiser test. For quantitative analysis, a small sample of the peptide-resin can be cleaved and analyzed by HPLC and Mass Spectrometry after each coupling cycle.

| Parameter | Typical Value/Observation | Method of Determination |

| Resin Loading | 0.3 - 0.8 mmol/g | Varies by resin type; specified by the manufacturer. |

| Coupling Completion | Negative Kaiser Test (yellow beads) | Qualitative colorimetric test for primary amines. |

| Crude Peptide Purity | Sequence-dependent | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). |

| Peptide Identity | Expected Molecular Weight | Mass Spectrometry (e.g., ESI-MS or MALDI-TOF). |

Visualizations

SPPS Workflow Diagram

Caption: General workflow for a single coupling cycle in Boc-SPPS incorporating Boc-L-beta-homotyrosine(OBzl).

Logical Relationship of Cleavage Components

Caption: Logical relationship of components in the final cleavage and deprotection step.

References

Application Notes and Protocols for Boc-L-beta-homotyrosine(OBzl) in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the efficient incorporation of the non-proteinogenic amino acid Boc-L-beta-homotyrosine(OBzl) in solid-phase peptide synthesis (SPPS) utilizing the Boc/Bzl strategy. The protocols and data presented herein are intended to facilitate the synthesis of peptides containing this unique beta-amino acid, which is of growing interest in peptidomimetic and drug discovery research due to its potential to impart desirable pharmacological properties, such as enhanced stability against enzymatic degradation and unique conformational constraints.[1]

Introduction

Boc-L-beta-homotyrosine(OBzl) is a derivative of L-tyrosine with an additional methylene group in its backbone, classifying it as a beta-amino acid. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the phenolic hydroxyl group of the tyrosine side chain is protected by a benzyl (Bzl) group. This protection scheme is fully compatible with the widely used Boc/Bzl SPPS strategy, where the temporary Boc group is removed by mild acid treatment (e.g., trifluoroacetic acid - TFA), and the more stable Bzl group is cleaved during the final resin cleavage step with strong acids (e.g., hydrofluoric acid - HF or trifluoromethanesulfonic acid - TFMSA).

The incorporation of beta-amino acids like Boc-L-beta-homotyrosine(OBzl) can be challenging due to potential steric hindrance and altered reactivity compared to their alpha-amino acid counterparts. Therefore, optimization of coupling conditions is crucial for achieving high yields and purity.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Boc-L-beta-homotyrosine(OBzl) is essential for accurate reagent calculations and for anticipating its behavior during synthesis.

| Property | Value | Reference |

| CAS Number | 126825-16-9 | [2][3][4] |

| Molecular Formula | C22H27NO5 | [1][2] |

| Molecular Weight | 385.45 g/mol | [1][2] |

| Appearance | White to off-white powder | [2] |

| Purity | ≥95% (HPLC) | [2] |

| Solubility | Soluble in common organic solvents for peptide synthesis (e.g., DMF, DCM) |

Experimental Protocols

The following protocols are generalized for the manual solid-phase synthesis of a peptide containing Boc-L-beta-homotyrosine(OBzl) on a 0.1 mmol scale. Optimization may be required based on the specific peptide sequence and resin.

Resin Swelling and Preparation

-

Place the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide, 0.1 mmol) in a reaction vessel.

-

Add dichloromethane (DCM, ~10 mL/g of resin) and gently agitate for 30 minutes to swell the resin.

-

Drain the DCM.

Nα-Boc Deprotection

-

Add a solution of 50% TFA in DCM (~10 mL/g of resin) to the swollen resin.

-

Agitate for 2 minutes (pre-wash).

-

Drain the solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the deprotection solution.

-

Wash the resin with DCM (3 x 10 mL/g).

-

Wash the resin with isopropanol (IPA) (2 x 10 mL/g).

-

Wash the resin with DCM (3 x 10 mL/g).

Neutralization

-

Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (~10 mL/g of resin) to the resin.

-

Agitate for 2 minutes.

-

Drain the solution.

-

Repeat the neutralization step.

-

Wash the resin with DCM (5 x 10 mL/g) to remove excess base.

Coupling of Boc-L-beta-homotyrosine(OBzl)